molecular formula C24H51O4P B12094011 Triisooctyl phosphate CAS No. 25103-23-5

Triisooctyl phosphate

Cat. No.: B12094011
CAS No.: 25103-23-5
M. Wt: 434.6 g/mol
InChI Key: FSLSJTZWDATVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triisooctyl phosphate is an organic compound with the molecular formula C24H51O4P. It is a phosphoric acid ester, specifically the triester of isooctyl alcohol and phosphoric acid. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triisooctyl phosphate is typically synthesized through the esterification of phosphoric acid with isooctyl alcohol. The reaction involves the use of phosphorus oxychloride and isooctyl alcohol under controlled conditions. The process can be enhanced by using ultrasonic-assisted chlorine hydride gas removal, which improves the reaction yield and reduces environmental pollution .

Industrial Production Methods

In industrial settings, the production of this compound involves the direct esterification of phosphorus oxychloride with isooctyl alcohol. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out under negative pressure and often utilizes catalysts to improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Triisooctyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to produce phosphoric acid and isooctyl alcohol.

    Substitution: It can participate in substitution reactions where the isooctyl groups are replaced by other alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Substitution: Various alkyl halides can be used as reagents in substitution reactions.

Major Products

    Oxidation: Phosphoric acid derivatives.

    Hydrolysis: Phosphoric acid and isooctyl alcohol.

    Substitution: Alkyl-substituted phosphoric acid esters.

Scientific Research Applications

Triisooctyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triisooctyl phosphate involves its interaction with molecular targets such as enzymes and receptors. It acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with cell membranes, altering their fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

    Triisobutyl phosphate: Another phosphoric acid ester used as a plasticizer and solvent.

    Tris(2-ethylhexyl) phosphate: Known for its use in hydraulic fluids and as a flame retardant.

    Tri-n-butyl phosphate: Commonly used as a solvent and plasticizer in various industrial applications.

Uniqueness

Triisooctyl phosphate is unique due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a plasticizer and solvent in a wide range of applications .

Properties

CAS No.

25103-23-5

Molecular Formula

C24H51O4P

Molecular Weight

434.6 g/mol

IUPAC Name

tris(6-methylheptyl) phosphate

InChI

InChI=1S/C24H51O4P/c1-22(2)16-10-7-13-19-26-29(25,27-20-14-8-11-17-23(3)4)28-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3

InChI Key

FSLSJTZWDATVTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOP(=O)(OCCCCCC(C)C)OCCCCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.